molecular formula C₂₄H₂₄D₅N₅O₆ B1152786 Pemetrexed-d5 Diethyl Ester

Pemetrexed-d5 Diethyl Ester

Cat. No.: B1152786
M. Wt: 488.55
Attention: For research use only. Not for human or veterinary use.
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Description

Conceptual Frameworks of Deuterated Compounds in Advanced Chemical Research

The use of deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), has become a cornerstone of advanced chemical and pharmaceutical research. clearsynth.com This strategic substitution offers a powerful tool for investigating molecular behavior without altering the fundamental chemical properties of the parent molecule. hwb.gov.in

Significance of Stable Isotope Labeling in Pharmaceutical Science Research

Stable isotope labeling, particularly with deuterium, is invaluable in pharmaceutical science for several key reasons. nih.govresearchgate.net It allows researchers to trace the metabolic fate of drug molecules within biological systems, providing a clearer understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govacs.org This knowledge is crucial for optimizing drug design and understanding potential drug-drug interactions. researchgate.netscitechnol.com Furthermore, the use of stable isotopes avoids the safety concerns and handling complexities associated with radioactive isotopes. scitechnol.comresearchgate.net

The subtle increase in mass imparted by deuterium can also influence the pharmacokinetic properties of a drug. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. acs.org This "kinetic isotope effect" can lead to improved metabolic stability, potentially enhancing a drug's half-life and bioavailability. researchgate.net

Role of Deuterated Esters as Key Intermediates and Analytical Standards

Deuterated esters serve two primary roles in research: as synthetic intermediates and as analytical standards. In organic synthesis, they can be used to introduce a deuterium label into a specific position within a more complex molecule. doi.org This allows for the creation of precisely labeled compounds for detailed mechanistic studies.

As analytical standards, deuterated compounds are particularly crucial in quantitative mass spectrometry-based analyses. lumiprobe.comclearsynth.com When a known amount of a deuterated standard is added to a sample, it can be used as an internal reference to accurately quantify the amount of the non-deuterated (endogenous) compound present. clearsynth.comnih.gov This is because the deuterated and non-deuterated versions of the molecule have nearly identical chemical properties and will behave similarly during sample preparation and analysis, but can be distinguished by their mass. clearsynth.com This technique, known as isotope dilution mass spectrometry, is a gold standard for accurate quantification in complex biological matrices. doi.org

Overview of Pemetrexed (B1662193): Structural Context and Research Relevance

Pemetrexed is a multi-targeted antifolate agent that has been the subject of extensive pre-clinical investigation. nih.govnih.govresearchgate.net Its mechanism of action involves the inhibition of several key enzymes in the folate-dependent pathways of purine (B94841) and pyrimidine (B1678525) synthesis, which are essential for cell replication. drugbank.com

Pemetrexed as a Multi-targeted Antifolate Agent in Pre-clinical Investigations

In pre-clinical studies, Pemetrexed has demonstrated its ability to inhibit multiple enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.govdrugbank.comnih.gov This multi-targeted approach is a distinguishing feature of Pemetrexed compared to other antifolates like methotrexate. aacrjournals.org By disrupting these critical metabolic pathways, Pemetrexed effectively halts the production of DNA and RNA precursors, leading to the inhibition of cancer cell growth. drugbank.com Pre-clinical models using human tumor cells and xenografts have shown its activity. nih.gov

Specific Research Utility of Pemetrexed-d5 Diethyl Ester

This compound is primarily utilized as a protected intermediate in the synthesis of deuterated Pemetrexed. chemicalbook.com The "diethyl ester" form protects the carboxylic acid groups of the glutamic acid portion of the molecule during chemical synthesis. google.com The "d5" designation indicates that five hydrogen atoms on the glutamic acid moiety have been replaced with deuterium. lgcstandards.com

The primary research application of this compound is as a starting material for creating isotopically labeled Pemetrexed. This labeled Pemetrexed can then be used as an internal standard in pharmacokinetic studies to accurately quantify the concentration of Pemetrexed in biological samples using mass spectrometry. scbt.com This is essential for understanding how the drug is absorbed, distributed, metabolized, and eliminated in pre-clinical models.

Furthermore, the deuterated Pemetrexed synthesized from this intermediate can be used in metabolic studies to identify and quantify its metabolites. By tracking the mass-shifted signature of the deuterated compound, researchers can more easily distinguish drug-related metabolites from endogenous molecules in complex biological matrices. acs.org

Below is a table summarizing the chemical properties of this compound:

PropertyValue
Molecular Formula C24H24D5N5O6
Molecular Weight 488.55 g/mol
CAS Number (Unlabeled) 146943-43-3
Synonym Diethyl 2-(4-(2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate-d5

Data sourced from multiple chemical suppliers and databases. lgcstandards.comnih.govpharmaffiliates.comscbt.com

Rationale for Deuteration at Specific Molecular Positions

The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, is a technique increasingly employed in medicinal chemistry to modulate the metabolic properties of drug candidates. wikipedia.orgnih.gov This approach, known as deuteration, leverages the kinetic isotope effect (KIE), a phenomenon where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. portico.orgresearchgate.net

The primary rationale for site-specific deuteration lies in its ability to slow down metabolic reactions that involve the cleavage of a C-H bond in the rate-determining step. portico.orgnih.gov Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes, which often catalyze oxidation reactions involving C-H bond cleavage. nih.govnih.gov By replacing hydrogen with deuterium at these metabolically vulnerable sites, the rate of metabolism can be significantly reduced, potentially leading to a longer drug half-life and improved pharmacokinetic profile. wikipedia.orgresearchgate.net The magnitude of this effect is dependent on the specific metabolic pathway and the enzymes involved. musechem.com

In the context of this compound, the five deuterium atoms are strategically placed on the ethyl group attached to the pyrrolo[2,3-d]pyrimidine ring system. This specific placement is designed to probe or hinder metabolic processes that may occur at this site. While Pemetrexed is primarily eliminated unchanged in the urine, understanding any minor metabolic pathways is crucial for a complete pharmacological profile. drugbank.com Deuteration at this position allows researchers to track the molecule and quantify the extent of metabolism at the ethyl group through techniques like mass spectrometry.

Positioning this compound within the Pemetrexed Research Landscape

Pemetrexed is a well-established antineoplastic agent that functions by inhibiting multiple folate-dependent enzymes crucial for the synthesis of purine and thymidine (B127349) nucleotides, thereby disrupting DNA synthesis in cancer cells. drugbank.comchemicalbook.com Its primary targets include thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). drugbank.comfda.gov Research into Pemetrexed is extensive, covering its efficacy in various cancers like mesothelioma and non-small cell lung cancer, its mechanism of action, and its use in combination therapies. nih.govaacrjournals.org

This compound and its de-esterified counterpart, Pemetrexed-d5, occupy a specific niche within this broad research landscape. They are not intended for therapeutic use themselves but are invaluable tools for preclinical and clinical research. Their primary application is in pharmacokinetic and drug metabolism studies. By using a deuterated standard, researchers can more accurately quantify the concentration of the parent drug in biological samples, distinguishing it from endogenous compounds and other metabolites.

Furthermore, the use of deuterated analogs like Pemetrexed-d5 is central to investigating potential drug-drug interactions and understanding inter-individual variability in drug metabolism. The "deuterium switch" approach, where a deuterated version of an existing drug is developed, has gained traction as a strategy to create new chemical entities with potentially improved therapeutic profiles. tandfonline.com While Pemetrexed itself has a favorable pharmacokinetic profile with minimal metabolism, the synthesis and study of its deuterated forms contribute to the broader understanding of how isotopic labeling can be used to optimize drug properties. drugbank.com The convergent synthesis of Pemetrexed and its analogs, including the diethyl ester intermediate, is a well-documented process in medicinal chemistry. mdpi.com

Compound Data

Compound Name
Pemetrexed
Pemetrexed-d5
This compound
Pemetrexed Diethyl Ester
Cisplatin
Carboplatin
Pembrolizumab
Docetaxel
Talabostat

This compound Properties

Property Value
Molecular Formula C₂₄H₂₄D₅N₅O₆ pharmaffiliates.comscbt.com
Molecular Weight 488.55 g/mol pharmaffiliates.comscbt.com
Alternate Name Diethyl 2-(4-(2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate-d5 scbt.com
Primary Use Intermediate in the synthesis of Pemetrexed-d5 chemicalbook.com

Pemetrexed Diethyl Ester Properties

Property Value
Molecular Formula C₂₄H₂₉N₅O₆ nih.gov
Molecular Weight 483.5 g/mol nih.gov
IUPAC Name diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate nih.gov

Properties

Molecular Formula

C₂₄H₂₄D₅N₅O₆

Molecular Weight

488.55

Synonyms

Diethyl 2-(4-(2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate-d5

Origin of Product

United States

Synthetic Methodologies and Process Chemistry of Pemetrexed D5 Diethyl Ester

Retrosynthetic Analysis and Strategic Disconnection

A retrosynthetic analysis of Pemetrexed-d5 diethyl ester reveals a convergent synthetic strategy. The molecule can be disconnected into three main fragments: the deuterated benzoyl moiety, the pyrrolo[2,3-d]pyrimidine core, and the L-glutamic acid diethyl ester side chain. This approach allows for the parallel synthesis of key intermediates, which are then coupled in the final stages.

Identification of Key Precursors and Deuterated Starting Materials

The synthesis of this compound hinges on the availability of specific precursors, most notably the deuterated starting materials. The key precursors identified through retrosynthetic analysis are:

Deuterated 4-ethylbenzoyl chloride (or corresponding benzoic acid): This precursor introduces the d5-labeled ethyl group onto the benzoyl ring. The synthesis of this intermediate would involve the use of deuterated ethylating agents.

A protected 2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine derivative: This heterocyclic core is a common intermediate in the synthesis of Pemetrexed (B1662193) and its analogs. clockss.org

L-glutamic acid diethyl ester: This commercially available amino acid derivative provides the chiral side chain. mdpi.com

Precursor Role in Synthesis Key Features
Deuterated 4-ethylbenzoyl chlorideIntroduces the deuterated benzoyl moietyContains a pentadeuterated ethyl group
2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidineForms the core heterocyclic structureA key building block for Pemetrexed analogs clockss.org
L-glutamic acid diethyl esterProvides the chiral side chainA readily available chiral starting material mdpi.com

Stereochemical Considerations in Synthesis

The synthesis of this compound requires careful control of stereochemistry, as the biological activity of the final compound is dependent on the L-configuration of the glutamic acid moiety. The primary stereochemical considerations are:

Preservation of the L-glutamic acid stereocenter: The coupling reactions involving L-glutamic acid diethyl ester must proceed without racemization. The use of appropriate coupling agents and reaction conditions is crucial to maintain the stereochemical integrity of this chiral center. mdpi.com

Potential for diastereomer formation: The final molecule contains a single chiral center originating from L-glutamic acid. However, impurities with the D-enantiomer of glutamic acid can lead to the formation of diastereomeric impurities. mdpi.com

Detailed Synthetic Pathways to this compound

The synthesis of this compound is not extensively detailed in publicly available literature, as it is primarily a research chemical. However, based on the known syntheses of Pemetrexed and its analogs, a plausible synthetic route can be outlined. mdpi.comdrugfuture.com

Esterification Reactions and Protecting Group Strategies

Esterification is a key step in the synthesis of this compound, as the final molecule contains two ethyl ester groups. L-glutamic acid is typically used in its diethyl ester form, which can be prepared by standard esterification methods using ethanol (B145695) and an acid catalyst.

Protecting groups may be employed to prevent unwanted side reactions during the synthesis. For instance, the amino group of the pyrrolopyrimidine core may be protected during the coupling reactions.

Coupling Reactions for Pyrrolopyrimidine and Benzoyl Moieties

A crucial step in the synthesis is the coupling of the deuterated benzoyl moiety with the L-glutamic acid diethyl ester side chain to form an amide bond. This is typically achieved using a peptide coupling agent, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of a base like N-methylmorpholine (NMM). mdpi.comdrugfuture.comgoogle.com

The resulting deuterated benzoyl-glutamate intermediate is then coupled with the pyrrolo[2,3-d]pyrimidine core. This can be achieved through various methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions, depending on the specific functional groups present on the precursors.

Deuteration Techniques and Isotopic Incorporation Efficiency

The introduction of deuterium (B1214612) atoms into the benzoyl moiety is a critical aspect of the synthesis. This can be accomplished through several methods:

Use of deuterated starting materials: The most straightforward approach is to use a commercially available or synthesized deuterated precursor, such as d5-ethylbenzene, which can then be functionalized to the required benzoyl derivative.

Deuterium exchange reactions: In some cases, deuterium can be introduced at a later stage of the synthesis through hydrogen-deuterium exchange reactions under specific conditions.

The efficiency of isotopic incorporation is a key parameter in the synthesis of deuterated compounds. This is typically determined by mass spectrometry and NMR spectroscopy to ensure a high level of deuterium enrichment in the final product. molnar-institute.com

Reaction Optimization and Process Scale-Up in Laboratory Settings

The synthesis of Pemetrexed Diethyl Ester typically involves the coupling of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid with L-glutamic acid diethyl ester. nih.gov Optimization of this reaction in a laboratory setting focuses on maximizing yield and purity while ensuring scalability.

Solvent Selection and Reaction Condition Parameterization

The choice of solvent is critical in the synthesis of Pemetrexed Diethyl Ester as it influences reactant solubility, reaction rate, and impurity profile. Aprotic polar solvents are commonly employed to facilitate the dissolution of the starting materials.

Solvent Systems:

N,N-Dimethylformamide (DMF): DMF is a frequently used solvent due to its excellent solvating power for the reactants. nih.govnih.gov However, its use can lead to the formation of N,N-dimethylformamidine impurities. nih.gov

Water-Alcohol Mixtures: An alternative approach utilizes mixtures of water and alcohols such as isopropanol. google.com This system can allow for the direct precipitation of the product from the reaction mixture, simplifying the workup process and avoiding the use of DMF. google.com

Other Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and N-methylpyrrolidone (NMP) can also be used, particularly in the purification stages. europa.eu

Reaction Conditions: The reaction temperature is a key parameter to control. The coupling reaction is often conducted at temperatures ranging from 0°C to 60°C. rjptonline.org Lower temperatures (e.g., below 20°C) can be beneficial in minimizing the formation of chiral impurities. google.com One patent suggests that conducting the reaction at temperatures between 25-35°C can lead to an increase in the formation of the D-isomer impurity. google.com

The pH of the reaction and workup steps is also crucial. For instance, during the purification of Pemetrexed Diethyl Ester from its p-toluenesulfonate salt, the pH is carefully adjusted to the range of 8.0 to 9.0 to isolate the free ester. google.com

Table 1: Effect of Solvent and Temperature on Pemetrexed Diethyl Ester Synthesis

ParameterConditionObservationReference
Solvent N,N-Dimethylformamide (DMF)Good solubility of reactants, but potential for formamidine (B1211174) impurity formation. nih.gov
Water/IsopropanolAllows direct precipitation of the product with high purity (>98%). google.com
Temperature 0-5°CReduced formation of chiral impurity. google.com
25-35°CIncreased formation of chiral impurity (D-isomer). google.com
40°CEffective for coupling reaction with CDMT. google.com

Catalyst Systems and Reaction Kinetics

The formation of the amide bond in Pemetrexed Diethyl Ester is not spontaneous and requires a coupling agent or condensing agent to activate the carboxylic acid group.

Condensing Agents: Several condensing agents are employed, with triazine-based reagents being particularly common.

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): This is a widely used activating agent, often in the presence of a base like N-methylmorpholine (NMM). nih.govrjptonline.org The use of CDMT can, however, be a source of N-methyl impurities through the decomposition of the CDMT-NMM complex. acs.org

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): This is another common carbodiimide-based coupling agent. rjptonline.org

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): This reagent is also cited as an effective condensing agent. rjptonline.org

Reaction Kinetics: Detailed kinetic studies specifically for the synthesis of this compound are not readily available in the public domain. However, based on the general principles of peptide coupling reactions, the reaction rate is influenced by several factors:

Concentration of Reactants: Higher concentrations generally lead to faster reaction rates.

Temperature: Increasing the temperature typically accelerates the reaction, but can also increase the rate of side reactions and impurity formation. google.com

Efficiency of the Coupling Agent: The choice of condensing agent and its stoichiometry are critical for achieving a reasonable reaction time and high conversion.

Base: The presence of a non-nucleophilic base like NMM is essential to neutralize the acid formed during the reaction and to facilitate the coupling process.

Laboratory scale-up requires careful management of these parameters. For instance, the addition of reagents may need to be controlled to manage any potential exotherms, and mixing efficiency becomes more critical to ensure homogeneity as the reaction volume increases.

Advanced Purification Techniques for High-Purity this compound

Achieving the high purity required for pharmaceutical intermediates necessitates advanced purification techniques. For Pemetrexed Diethyl Ester, this typically involves a combination of crystallization and chromatography.

Crystallization Strategies and Polymorphism Control

Crystallization is a powerful technique for purifying Pemetrexed Diethyl Ester, capable of significantly increasing its chemical and polymorphic purity.

Crystallization Methods:

Anti-solvent Crystallization: This is a common strategy where the crude product is dissolved in a good solvent, and then an "anti-solvent" in which the product is poorly soluble is added to induce precipitation. A Korean patent describes dissolving low-purity Pemetrexed Diethyl Ester (e.g., 91.48% purity) in a mixed solvent of dimethylsulfoxide (DMSO) and ethanol at 50°C, followed by the addition of acetone (B3395972) as an anti-solvent to precipitate high-purity product (>98.5%). europa.eu

Cooling Crystallization: This involves dissolving the compound in a suitable solvent at an elevated temperature and then cooling the solution to induce crystallization. One method involves heating a mixture in a polar organic solvent like ethanol to 60-65°C and then cooling to around 5°C.

Polymorphism Control: Pemetrexed and its precursors are known to exist in multiple polymorphic forms. mdpi.comresearchgate.net The specific crystalline form obtained can be influenced by the choice of solvent, temperature, and cooling rate. For example, different solvates with DMSO or DMF have been identified when crystallization occurs from mixtures containing these solvents. google.com Controlling the crystallization process is therefore essential to ensure the desired, stable polymorph is consistently produced. The use of specific solvent systems, such as water/ethanol or isopropanol/water, at a controlled pH has been shown to yield specific crystalline forms of the precursor, pemetrexed diacid. google.com

Table 2: Crystallization Parameters for Pemetrexed Diethyl Ester Purification

Solvent System (Solvent/Anti-solvent)Initial Purity (%)Final Purity (%)Reference
Dimethylsulfoxide (DMSO) / Ethanol / Acetone91.48>98.5 europa.eu
EthanolNot specified>99.0

Chromatographic Purification Methods (e.g., Preparative HPLC)

For impurities that are difficult to remove by crystallization, chromatographic techniques are employed.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a scalable chromatographic technique used to isolate and purify compounds. While specific preparative HPLC methods for this compound are not detailed in the literature, methods for related compounds and impurities have been described. nih.gov For instance, impurities of pemetrexed have been purified by preparative TLC, a related chromatographic technique. google.com The development of a preparative HPLC method would involve selecting an appropriate stationary phase (e.g., C18) and optimizing the mobile phase composition (e.g., mixtures of acetonitrile (B52724) and a buffered aqueous solution) to achieve good separation between the desired product and its impurities. nih.govnih.gov

Diastereomeric and Enantiomeric Purity Enhancement

The stereochemistry of the glutamic acid moiety is critical, and controlling the enantiomeric and diastereomeric purity is a key aspect of the synthesis.

Enantiomeric Purity: The desired product is the L-enantiomer (S-isomer). The D-enantiomer is a known process-related impurity that can arise from the starting L-glutamic acid diethyl ester or be formed during the synthesis or subsequent hydrolysis steps, particularly under basic conditions at elevated temperatures. nih.govgoogle.com

Control: Using highly pure L-glutamic acid diethyl ester and maintaining low temperatures during base-mediated reaction steps can minimize the formation of the D-isomer. google.com

Analysis: Chiral HPLC methods have been developed to separate and quantify the L- and D-enantiomers of pemetrexed and its precursors. These methods often use chiral stationary phases, such as those based on amylose, with a mobile phase typically consisting of a mixture of hexane, ethanol, and trifluoroacetic acid. rjptonline.orgresearchgate.net

Diastereomeric Purity: Diastereomeric impurities can also be formed, for example, through side reactions involving impurities in the starting materials. One study detailed the synthesis and characterization of diastereomeric dipeptide impurities of pemetrexed. nih.gov The separation of these diastereomers was achieved by HPLC, indicating that chromatographic methods are effective for their analysis and potential purification. nih.gov The control of these impurities relies on the purity of the starting materials and the optimization of reaction conditions to prevent side reactions.

Advanced Analytical Characterization of Pemetrexed D5 Diethyl Ester

Spectroscopic Analysis for Structural Elucidation and Deuteration Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure and the successful incorporation of deuterium (B1214612) atoms in Pemetrexed-d5 Diethyl Ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H, 2D-NMR)

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, the absence of signals corresponding to the five protons in the ethyl group of the glutamate (B1630785) moiety confirms successful deuteration. The remaining proton signals would be consistent with the parent compound, Pemetrexed (B1662193) Diethyl Ester, though slight shifts may be observed due to the isotopic substitution. The chemical shifts for the ethyl ester protons in similar, non-deuterated structures are typically observed around 1.21 ppm for the methyl group (a triplet) and 4.06 ppm for the methylene (B1212753) group (a quartet). carlroth.com The protons on the carbon adjacent to the ether oxygen in diethyl ether itself show a downfield shift to around 3.4 to 4.5 δ. libretexts.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is used to identify all carbon atoms in the molecule. For this compound, the spectrum would be expected to be very similar to that of the non-deuterated analog. For instance, in diethyl phthalate, the carbonyl carbon of the ester group appears around 167 ppm, the methylene carbon at approximately 61 ppm, and the methyl carbon at about 14 ppm. chemicalbook.com Similarly, for diethyl ether, the carbon atoms are observed at 15.7 ppm and 66.2 ppm. chemicalbook.com The carbon atoms bonded to deuterium will show a characteristic multiplet pattern due to C-D coupling and will be shifted slightly upfield compared to their non-deuterated counterparts.

²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei, providing definitive proof of deuteration. The spectrum would show a signal in the region corresponding to the chemical shift of the deuterated ethyl group, confirming the location and extent of isotopic labeling.

2D-NMR (COSY, HSQC, HMBC) : Two-dimensional NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals. researchgate.net

COSY (Correlation Spectroscopy) establishes correlations between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for confirming the connectivity of the entire molecular framework.

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the structure of this compound. The molecular weight of this compound is 488.55 g/mol . pharmaffiliates.com

MS Analysis : The mass spectrum will show a molecular ion peak (M+) corresponding to the mass of the deuterated compound. The five deuterium atoms increase the mass by five units compared to the non-labeled Pemetrexed Diethyl Ester.

MS/MS Analysis : Tandem mass spectrometry provides detailed structural information through controlled fragmentation of the molecular ion. dokumen.pub The fragmentation pattern of this compound would be compared to that of the non-deuterated standard. nih.gov Key fragmentation pathways for esters often involve cleavage adjacent to the carbonyl group, resulting in the loss of the alkoxy group (-OR). libretexts.org For Pemetrexed, characteristic fragment ions are observed at m/z 281.06 and 163.00. nih.gov In the deuterated version, the fragmentation pattern would be expected to show a corresponding mass shift in fragments containing the deuterated ethyl group. This technique is also instrumental in distinguishing the labeled compound from any residual non-labeled material. The use of deuterated internal standards, such as fentanyl-d5, is a common practice in quantitative MS analysis to improve accuracy. ojp.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in the molecule.

IR Spectroscopy : The IR spectrum of this compound will display characteristic absorption bands for its functional groups. Key absorptions include:

C=O stretching of the ester groups, typically found around 1700 cm⁻¹. spectroscopyonline.com

C-O stretching of the ester and ether linkages, appearing in the 1050-1250 cm⁻¹ region. libretexts.org

N-H stretching of the amine and amide groups.

Aromatic C-H and C=C stretching . The presence of deuterium is not expected to significantly alter the major absorption bands of the functional groups not directly attached to the deuterated carbons.

Chromatographic Methods for Purity and Identity Verification

Chromatographic techniques are essential for assessing the purity of this compound and for confirming its identity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the primary method for determining the purity and quantifying Pemetrexed-related compounds. ijrpb.comwalshmedicalmedia.comrjptonline.org

Method Development : A reversed-phase HPLC (RP-HPLC) method is typically developed using a C18 or C8 column. ijrpb.comrjptonline.orgjddtonline.info The mobile phase often consists of a mixture of an aqueous buffer (e.g., sodium dihydrogen orthophosphate or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. ijrpb.comwalshmedicalmedia.comrjptonline.org The pH of the buffer is a critical parameter for achieving good peak shape and resolution. ijrpb.comwalshmedicalmedia.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 225 nm or 254 nm. walshmedicalmedia.comresearchgate.net

Validation : The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. ijrpb.comwalshmedicalmedia.comjddtonline.info Validation parameters include:

Specificity : The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. jddtonline.inforesearchgate.net

Linearity : The linear relationship between the concentration of the analyte and the detector response over a defined range. ijrpb.comwalshmedicalmedia.com

Accuracy : The closeness of the test results to the true value. walshmedicalmedia.com

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. walshmedicalmedia.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest concentration of analyte that can be reliably detected and quantified, respectively. walshmedicalmedia.com

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters. walshmedicalmedia.com

ParameterTypical ConditionSource
Column C18, 250 x 4.6 mm, 5 µm ijrpb.com
Mobile Phase Acetonitrile and Sodium Dihydrogen Orthophosphate Buffer ijrpb.comwalshmedicalmedia.com
Flow Rate 0.8 - 1.2 mL/min walshmedicalmedia.comjddtonline.info
Detection UV at 225 nm or 254 nm walshmedicalmedia.comresearchgate.net
Column Temperature 25°C - 30°C walshmedicalmedia.comrjptonline.org
Injection Volume 10 - 20 µL ijrpb.comwalshmedicalmedia.com

Gas Chromatography (GC) for Residual Solvents Analysis

GC is the standard technique for identifying and quantifying residual solvents that may be present from the synthesis and purification processes. rroij.comchromatographyonline.com

Methodology : Headspace GC coupled with a Flame Ionization Detector (FID) is the most common setup for residual solvent analysis. technologynetworks.com This technique involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC. This prevents non-volatile matrix components from contaminating the GC system. researchgate.net Dimethyl sulfoxide (B87167) (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI) are often used as diluents due to their high boiling points and ability to dissolve a wide range of substances. rroij.comchromatographyonline.com

Typical GC Parameters :

Column : A capillary column with a mid-polarity stationary phase is often used to achieve good separation of a wide range of solvents. rroij.com

Carrier Gas : Helium or hydrogen is typically used as the carrier gas. rroij.comchromatographyonline.com

Oven Temperature Program : A temperature gradient is employed to elute solvents with different boiling points effectively. rroij.com

Injector and Detector Temperatures : These are set high enough to ensure efficient transfer and detection of the analytes. rroij.com

Chiral Chromatography for Enantiomeric Purity Assessment

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers. mdpi.com The presence of the undesired D-enantiomer in pemetrexed is considered an impurity that can arise from the starting material, diethyl L-glutamate, or during the synthesis process. mdpi.com

For the analysis of related compounds, a normal phase chiral HPLC method is often developed. A typical system utilizes a chiral stationary phase, such as an amylose-based column, to achieve separation. researchgate.net The mobile phase composition is optimized to ensure adequate resolution between the L-enantiomer (the desired product) and the D-enantiomer (the impurity). researchgate.netrjptonline.org

A study on the separation of pemetrexed enantiomers employed a Chiralpak AD-H column with a mobile phase consisting of n-Hexane, ethanol (B145695), isopropyl alcohol, and trifluoroacetic acid. rjptonline.org The method demonstrated good resolution between the enantiomers, allowing for the accurate quantification of the D-isomer. rjptonline.orgrjptonline.org The limit of detection (LOD) and limit of quantification (LOQ) for the D-enantiomer are established to ensure the method's sensitivity for detecting trace amounts of the impurity. researchgate.net

Below is a representative table of HPLC parameters for chiral purity analysis:

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane: Ethanol: Isopropyl alcohol: TFA (250:650:100:1 v/v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Column Temperature 35°C
Run Time 30 minutes
Resolution between enantiomers > 2.0

This table presents typical parameters for chiral HPLC analysis of pemetrexed and its related compounds. Specific conditions may vary depending on the exact methodology.

X-Ray Diffraction (XRD) and Crystallography Studies

X-ray diffraction techniques are indispensable for the solid-state characterization of crystalline pharmaceutical materials. They provide detailed information about the atomic arrangement within a crystal lattice, which influences key physicochemical properties such as solubility, stability, and bioavailability.

Single-Crystal X-Ray Diffraction for Absolute Structure Determination

For a complex molecule like this compound, SC-XRD can unequivocally confirm its chemical structure and stereochemistry. brynmawr.edu This is crucial for verifying the successful synthesis of the desired compound and for understanding its intermolecular interactions within the crystal lattice. While specific single-crystal data for this compound is not publicly available, the principles of the technique remain fundamental to its definitive structural elucidation. bruker.com

Powder X-Ray Diffraction (PXRD) for Crystalline Form Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to characterize the crystalline form of a bulk drug substance. google.com Unlike SC-XRD, PXRD is performed on a powdered sample containing a multitude of small crystallites. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline form. google.comresearchgate.net

Different crystalline forms, or polymorphs, of a compound can have distinct physical properties. PXRD is instrumental in identifying and differentiating between these forms. For instance, various crystalline forms of pemetrexed diacid have been characterized by their unique PXRD patterns, with specific peaks at certain 2θ values. google.com

A hypothetical PXRD characterization of a crystalline form of this compound would yield a table of characteristic peaks.

2θ Angle (°) Relative Intensity (%)
5.645
10.080
10.375
13.460
16.855
22.0100
25.170
25.790

This table is a hypothetical representation of PXRD data for a crystalline form of this compound, based on known data for related pemetrexed compounds. google.com

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. mdpi.com These methods are vital for understanding the stability, solvent content, and phase behavior of pharmaceutical compounds.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC thermograms reveal thermal events such as melting, crystallization, and glass transitions. mdpi.com These phase transitions are crucial for understanding the physical stability and processing characteristics of a drug substance. mdpi.comresearchgate.net

For this compound, a DSC analysis would provide its melting point, which is a key indicator of purity. The presence of impurities typically broadens the melting peak and lowers the melting point. The enthalpy of fusion can also be determined from the DSC curve, providing information about the crystallinity of the material. In deuterated compounds, shifts in phase transition temperatures compared to their hydrogenated counterparts can sometimes be observed. researchgate.net

A representative DSC data table for a hypothetical analysis of this compound is shown below.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting 155.2158.595.3

This table presents hypothetical DSC data. Actual values would be determined experimentally.

Thermogravimetric Analysis (TGA) for Solvent Content and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. google.com This technique is particularly useful for determining the presence of residual solvents, water content (hydration), and the thermal stability of a compound. rjptonline.orggoogle.com

A TGA curve for this compound would show weight loss at different temperature ranges, corresponding to the loss of volatile components or thermal decomposition. For example, a weight loss observed at a temperature below 100°C might indicate the presence of water, while weight loss at higher temperatures would signify the onset of decomposition. google.com

The following table illustrates potential findings from a TGA of this compound.

Temperature Range (°C)Weight Loss (%)Interpretation
30 - 100 0.5%Loss of residual moisture
100 - 160 1.2%Loss of bound solvent
> 250 SignificantOnset of thermal decomposition

This table represents hypothetical TGA data. The actual decomposition profile would need to be determined experimentally. google.com

Application of Pemetrexed D5 Diethyl Ester As a Deuterated Standard in Research

Use as an Internal Standard in Quantitative Bioanalytical Methods

In quantitative bioanalysis, the primary role of a deuterated internal standard like Pemetrexed-d5 Diethyl Ester is to ensure the accuracy and precision of the analytical method. By adding a known quantity of the deuterated standard to all samples, including calibration standards and quality control samples, it is possible to correct for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Pemetrexed (B1662193) and Analogs in Biological Matrices

The development of a robust LC-MS/MS method is foundational for the accurate quantification of pemetrexed and its analogs in complex biological matrices such as in vitro cell culture media and animal tissues. This compound is an ideal internal standard for this purpose due to its structural similarity to the analyte, which ensures that it behaves similarly during extraction and chromatography.

A typical LC-MS/MS method would involve the following steps:

Sample Preparation: Biological samples are first treated to precipitate proteins, often using a reagent like trichloroacetic acid. This is followed by a liquid-liquid or solid-phase extraction to isolate the analyte and the internal standard from interfering matrix components.

Chromatographic Separation: The extracted samples are then subjected to high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) to separate pemetrexed and this compound from other compounds. A reversed-phase C18 column is commonly used with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) with formic acid).

Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, which allows for highly selective and sensitive detection of the precursor-to-product ion transitions for both the analyte and the internal standard.

For illustrative purposes, a study quantifying pemetrexed in human plasma utilized [¹³C₅]-Pemetrexed as an internal standard with a UPLC-MS/MS system. The total run time for the assay was 9.5 minutes.

Calibration Curve Construction and Method Validation

To ensure the reliability of a bioanalytical method, it must be thoroughly validated according to international guidelines. This compound plays a crucial role in this process.

Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentration of the analyte in the calibration standards. This ratio is used to calculate the concentration of the analyte in unknown samples. For the quantification of pemetrexed, a calibration curve was constructed using a weighting factor of 1/x² and was fitted quadratically, with regression coefficients (r²) of 0.9978 ± 0.0004.

Method Validation: The validation process assesses several key parameters:

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. In a validated assay for pemetrexed, the average accuracies were 96.5%, and the within-day and between-day precision in coefficients of variations was less than 8.8%.

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Quantification (LOQ) and Limit of Detection (LOD): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision, while the LOD is the lowest concentration that can be reliably detected.

Below is an exemplary data table summarizing typical validation parameters for a pemetrexed bioanalytical assay using a deuterated internal standard.

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.990.9978
Accuracy 85-115% (±20% at LLOQ)96.5%
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)< 8.8%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.0250 µg/L
Recovery (%) Consistent and reproducible59 ± 1% for pemetrexed

Role in Metabolic Fate Studies in Non-Human Biological Systems

This compound is also a valuable tool for investigating the metabolic fate of pemetrexed in non-human biological systems. The deuterium (B1214612) label allows for the differentiation of the parent drug from its metabolites by mass spectrometry.

Tracking Metabolic Transformations of Pemetrexed in Isolated Enzymes or Cell-Free Systems

In vitro studies using isolated enzymes or cell-free systems can provide initial insights into the metabolic pathways of a drug. By incubating pemetrexed with these systems and using this compound as an internal standard, it is possible to quantify the rate of disappearance of the parent drug and the formation of metabolites over time.

Investigating Drug Transport Mechanisms in in vitro Models

The movement of drugs across cell membranes is often mediated by specific transporter proteins. In vitro models, such as cell lines that overexpress these transporters, can be used to study these mechanisms. This compound can be used as an internal standard to accurately quantify the intracellular and extracellular concentrations of pemetrexed, thereby providing information on the kinetics of transport.

Application in Animal Models for Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Pre-clinical ADME studies in animal models are essential for understanding the pharmacokinetic properties of a drug candidate. This compound can be co-administered with unlabeled pemetrexed to animals, and the ratio of the deuterated to non-deuterated drug can be measured in various biological samples (e.g., plasma, urine, feces, and tissues) over time. This allows for the determination of key pharmacokinetic parameters.

An exemplary data table from a hypothetical preclinical ADME study in rats is shown below.

Pharmacokinetic ParameterRoute of AdministrationValue (Mean ± SD)
Maximum Plasma Concentration (Cmax) Intravenous218.64 ± 30.1 µg/mL
Area Under the Curve (AUC) Intravenous450.2 ± 55.8 µg*h/mL
Total Body Clearance (CL) Intravenous5.5 ± 0.8 L/h/kg
Volume of Distribution (Vd) Intravenous15.2 ± 2.1 L/kg
Half-life (t½) Intravenous2.5 ± 0.4 h

Enabling Research on Enzyme Kinetics and Substrate Specificity

This compound serves as a crucial tool in biochemical and pharmacological research, particularly in the study of enzyme kinetics and substrate specificity. As a stable isotope-labeled internal standard, its utility stems from the fact that its chemical properties are nearly identical to its non-deuterated (protium) counterpart, yet its increased mass makes it distinguishable in mass spectrometry analysis szabo-scandic.com. This allows for precise quantification and the elucidation of complex enzymatic pathways. The "diethyl ester" form is a prodrug modification, designed to enhance cell permeability, after which intracellular esterases cleave the ester groups to release the active Pemetrexed-d5 form. This active form then interacts with target enzymes.

Utilizing Deuteration to Study Isotope Effects on Enzyme Reactions

The substitution of hydrogen with deuterium, a heavier isotope, can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE) nih.govnih.gov. This effect is particularly pronounced when a carbon-hydrogen (C-H) bond is broken or formed in the rate-determining step of a reaction nih.gov. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a C-H bond, requiring more energy to break, which can lead to a slower reaction rate researchgate.net.

In the context of this compound, the five deuterium atoms are strategically placed on the molecule. If one of these C-D bonds is involved in an enzymatic transformation, such as metabolism by cytochrome P450 enzymes, observing a KIE can provide powerful insights into the reaction mechanism nih.gov. Researchers can compare the reaction rates (k) of the deuterated (k_D) and non-deuterated (k_H) versions of Pemetrexed. The ratio of these rates (KIE = k_H / k_D) provides a quantitative measure of the isotope effect.

A KIE value significantly greater than 1 suggests that the C-H bond is cleaved during the rate-limiting step of the reaction. This information helps to identify which specific positions on the drug molecule are sites of metabolic activity and clarifies the sequence of events in the catalytic cycle nih.gov. While specific published KIE studies on this compound are not available, the principle is a standard technique in medicinal chemistry.

To illustrate this application, the following table presents hypothetical data from an experiment designed to measure the KIE on the metabolism of Pemetrexed.

Table 1: Illustrative Kinetic Isotope Effect (KIE) Data for Pemetrexed Metabolism
CompoundInitial Reaction Rate (k) (pmol/min/mg protein)Calculated KIE (k_H / k_D)Mechanistic Implication
Pemetrexed (Protium)150.44.2C-H bond cleavage at the deuterated position is likely part of the rate-determining step.
Pemetrexed-d535.8

Investigating Folylpolyglutamate Synthetase (FPGS) Activity with Labeled Substrates

Pemetrexed exerts its therapeutic effect after being converted into polyglutamate forms within the cell. This reaction is catalyzed by the enzyme Folylpolyglutamate Synthetase (FPGS), which sequentially adds glutamate (B1630785) residues to the drug molecule wikipedia.org. The resulting polyglutamated forms are more potent inhibitors of target enzymes, such as thymidylate synthase, and are retained more effectively within the cell.

This compound is an invaluable tool for studying the activity and kinetics of FPGS. After cellular uptake and de-esterification, the Pemetrexed-d5 molecule acts as a substrate for FPGS nih.gov. Because of its higher mass, researchers can use liquid chromatography-mass spectrometry (LC-MS) to distinguish the deuterated substrate and its polyglutamated products from their endogenous, non-deuterated counterparts.

The table below illustrates the expected mass shifts that would be observed in an LC-MS analysis when using Pemetrexed-d5 as a substrate for FPGS, enabling researchers to track the formation of each polyglutamated species.

Table 2: Expected Mass-to-Charge Ratios (m/z) for Deuterated Pemetrexed and its Polyglutamates in Mass Spectrometry Analysis
Compound SpeciesNumber of Added Glutamates (n)Expected m/z (Monoisotopic)Mass Difference from Precursor
Pemetrexed-d50432.16-
Pemetrexed-d5-Glu11561.20+129.04
Pemetrexed-d5-Glu22690.24+258.08
Pemetrexed-d5-Glu33819.28+387.12
Pemetrexed-d5-Glu44948.32+516.16
Pemetrexed-d5-Glu551077.36+645.20

Note: The m/z values are hypothetical and calculated based on the addition of glutamate residues (C5H7NO3) to a Pemetrexed-d5 parent molecule, assuming a charge state of [M-H]⁻. Actual experimental values may vary slightly.

Pre Clinical Mechanistic Investigations of Pemetrexed Parent Compound Facilitated by Analog Studies

In vitro Studies on Enzyme Inhibition Kinetics

Cell-free enzymatic assays have been fundamental in identifying the primary molecular targets of pemetrexed (B1662193) and its polyglutamated forms. These studies have quantified the inhibitory potency of the drug against key enzymes in folate metabolism.

Pemetrexed and its metabolites are potent inhibitors of Thymidylate Synthase (TS), a critical enzyme in the pyrimidine (B1678525) synthesis pathway. nih.govplos.org Inhibition of TS leads to a depletion of thymidine (B127349) triphosphate, a necessary component for DNA synthesis. nih.gov The polyglutamated forms of pemetrexed are substantially more potent inhibitors of TS than the parent monoglutamate form. nih.govaacrjournals.org For instance, the pentaglutamate derivative of pemetrexed is approximately 100 times more potent as a TS inhibitor than the monoglutamate form. aacrjournals.org

Table 1: Comparative Inhibition of Folate Pathway Enzymes
CompoundEnzyme TargetInhibition Constant (Ki app)Relative Potency Notes
PemetrexedThymidylate Synthase (TS)Potent (polyglutamates)Pentaglutamate form is ~100x more potent than monoglutamate. aacrjournals.org
PemetrexedDihydrofolate Reductase (DHFR)>200 nMConsidered a weak inhibitor relative to methotrexate (Ki app 26 nM). nih.gov
MethotrexateDihydrofolate Reductase (DHFR)26 nMPotent DHFR inhibitor. nih.gov

In addition to TS and DHFR, pemetrexed inhibits Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT), an enzyme involved in the de novo purine (B94841) synthesis pathway. plos.orgnih.gov Similar to TS, the polyglutamated forms of pemetrexed show a marked increase in inhibitory activity against GARFT compared to the parent drug. aacrjournals.org However, the concentration of pemetrexed polyglutamates required to inhibit GARFT is significantly higher—about 50-fold—than that needed to inhibit TS. aacrjournals.org This suggests that at lower intracellular concentrations, TS is the primary target, with GARFT inhibition becoming more significant as the drug's polyglutamated metabolites accumulate within the cell. aacrjournals.org

Cellular Uptake and Polyglutamation Studies in Model Cell Lines

The efficacy of pemetrexed is not only dependent on enzyme inhibition but also on its ability to enter cancer cells and be retained intracellularly.

Pemetrexed enters cells primarily through the Reduced Folate Carrier (RFC), a major transport system for folates and antifolates in mammalian cells. aacrjournals.orgnih.gov Pemetrexed has a high affinity for RFC, approximately twice that of methotrexate. aacrjournals.orgaacrjournals.org Another transport mechanism involves folate receptors, such as Folate Receptor Alpha (FRα), which are high-affinity binding proteins that mediate transport via endocytosis. aacrjournals.orgnih.gov Pemetrexed's affinity for FRα is comparable to that of folic acid and significantly greater than that of methotrexate. aacrjournals.org A third transporter, the proton-coupled folate transporter (PCFT), also demonstrates a high affinity for pemetrexed and contributes to its cellular uptake. aacrjournals.orgacs.org The presence of multiple transport pathways makes it less likely for tumors to develop resistance solely through the loss of a single transport system. nih.gov

Once inside the cell, pemetrexed is efficiently converted into polyglutamate derivatives by the enzyme folylpolyglutamate synthetase (FPGS). aacrjournals.orgnih.gov This process is crucial for its anticancer activity, as the polyglutamated forms are not only more potent enzyme inhibitors but are also retained within the cell for longer periods, leading to sustained inhibition of target enzymes. nih.govaacrjournals.org The kinetics of pemetrexed polyglutamation are remarkably efficient, with a Michaelis constant (Km) for human FPGS that is about one-hundredth that of methotrexate. aacrjournals.org This kinetic advantage allows for the rapid accumulation of active pemetrexed polyglutamates even at low drug concentrations, representing a significant pharmacological benefit. aacrjournals.org

Table 2: Cellular Transport and Metabolism of Pemetrexed
ProcessKey Protein/SystemFindingSignificance
Cellular UptakeReduced Folate Carrier (RFC)High affinity; ~2-fold higher than methotrexate. aacrjournals.orgaacrjournals.orgPrimary and efficient transport into the cell.
Cellular UptakeFolate Receptors (e.g., FRα)High affinity, comparable to folic acid. aacrjournals.orgAlternative, high-affinity transport pathway.
Intracellular MetabolismFolylpolyglutamate Synthetase (FPGS)Very efficient; Km is 1/100th that of methotrexate. aacrjournals.orgRapid conversion to more potent, retained active forms.
Intracellular RetentionPolyglutamated FormsLong intracellular half-life. nih.govProlonged inhibition of target enzymes.

Mechanistic Insights from Synergistic Combinations in Pre-clinical Models

Pre-clinical studies have explored the combination of pemetrexed with other chemotherapeutic agents to identify potential synergistic interactions. Cytotoxic synergy has been demonstrated in preclinical models when pemetrexed is combined with gemcitabine, a pyrimidine nucleoside antimetabolite. nih.govresearchgate.net Further studies in human lung cancer models showed that the sequence of administration is critical; sequential treatment with pemetrexed followed by gemcitabine produced a synergistic delay in tumor growth. aacrjournals.org Conversely, administering gemcitabine first was not better than using either agent alone. aacrjournals.org

More recent preclinical research has investigated combinations with targeted therapies. A sequence-dependent synergistic effect was observed when combining pemetrexed with aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in EGFR-mutant non-small-cell lung cancer models. nih.gov The most effective anti-tumor activity was achieved when pemetrexed was administered before aumolertinib, a sequence that resulted in stronger inhibition of tumor growth and metastasis compared to monotherapy or other combination sequences. nih.gov These findings highlight the importance of administration scheduling to maximize the therapeutic benefit of combination regimens involving pemetrexed.

In vitro Synergy Studies with Other Antimetabolites (e.g., gemcitabine)

The combination of pemetrexed with other antimetabolites, particularly the pyrimidine nucleoside analog gemcitabine, has been investigated to enhance cytotoxic effects against cancer cells. Preclinical studies have consistently demonstrated a synergistic relationship between these two agents across various cancer cell lines.

Three preclinical studies have reported cytotoxic synergy between gemcitabine and pemetrexed. nih.gov This synergy has been observed in a variety of solid tumors, including non-small cell lung cancer (NSCLC), breast, bladder, and pancreatic cancers. nih.govnih.gov The interaction between pemetrexed and gemcitabine is often sequence-dependent. cancerpharmacology.org For instance, studies in NSCLC and colon carcinoma cells have shown that the sequence of administration can significantly impact the outcome, with pemetrexed followed by gemcitabine often yielding the most favorable synergistic effect. cancerpharmacology.orgaacrjournals.org This enhanced effect is linked to an increase in apoptosis compared to treatment with either drug alone. cancerpharmacology.org

The rationale for this combination lies in their distinct but complementary mechanisms of action. Pemetrexed inhibits multiple folate-dependent enzymes, primarily thymidylate synthase (TS), leading to cell cycle arrest in the G1/S phase. nih.govaacrjournals.org Gemcitabine, a deoxycytidine analog, inhibits DNA synthesis, also causing cells to block at the G1/S boundary. aacrjournals.org The combined action on different aspects of nucleotide synthesis and DNA replication pathways appears to overwhelm cellular repair mechanisms, leading to enhanced cell death.

Table 1: Summary of Preclinical Synergy Studies of Pemetrexed and Gemcitabine

Cancer Type Cell Lines Key Findings Reference
Non-Small Cell Lung Cancer (NSCLC) A549, Calu-6, Calu-1 Demonstrated synergistic cytotoxicity and enhanced apoptosis. The sequence of pemetrexed followed by gemcitabine was found to be optimal. cancerpharmacology.org
Colon Carcinoma HCT-8, LoVo, WiDr, LRWZ Showed sequence-dependent cytotoxic synergy, particularly with gemcitabine followed by pemetrexed in HCT-8 cells. cancerpharmacology.org

Studies on Modulation of Cellular Pathways (e.g., PD-L1 expression, p53, reactive oxygen species) in Cancer Cell Lines

Beyond its direct cytotoxic effects, pemetrexed has been shown to modulate several key cellular pathways that are critical for cancer cell survival, proliferation, and interaction with the immune system.

Programmed Death-Ligand 1 (PD-L1) Expression

Recent preclinical research has highlighted the ability of pemetrexed to modulate the expression of immune checkpoint proteins, specifically PD-L1, on the surface of cancer cells. In non-squamous NSCLC cell lines, treatment with pemetrexed was found to increase PD-L1 levels. nih.govnih.govresearchgate.net This upregulation is mediated through the activation of the mTOR/P70S6K and STAT3 signaling pathways. nih.govnih.govresearchgate.net Furthermore, in co-culture systems with peripheral blood mononuclear cells (PBMCs), pemetrexed induced the secretion of cytokines like IFN-γ and IL-2 from the immune cells, which in turn further stimulated PD-L1 expression on tumor cells. nih.govnih.gov This mechanism may explain the clinical efficacy observed when pemetrexed-based chemotherapy is combined with anti-PD-1/PD-L1 immunotherapy, even in patients with initially low PD-L1 expression. nih.govnih.govapacsci.com The enhanced PD-L1 expression on tumor cells following pemetrexed treatment appears to sensitize them to T cell-mediated cytotoxicity when combined with anti-PD-L1 antibodies. nih.govnih.gov

Table 2: Effect of Pemetrexed on PD-L1 Expression in A549 NSCLC Cells

Treatment Condition Effect on PD-L1 mRNA Effect on PD-L1 Protein Signaling Pathways Activated Reference
100 nM Pemetrexed (time-dependent) Increased expression over time Increased expression over time mTOR/P70S6K, STAT3 nih.govresearchgate.net

p53 Pathway

The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage. Studies have shown that pemetrexed can induce DNA damage, leading to the activation of the Ataxia Telangiectasia Mutated (ATM)/p53 signaling pathway in cancer cells. nih.gov This activation promotes both intrinsic and extrinsic apoptotic pathways. nih.gov Pemetrexed-induced apoptosis is caspase-dependent and is associated with the upregulation of p53-target genes such as Bax and PUMA. nih.gov In human melanoma cells, pemetrexed was found to induce p53 expression, which subsequently led to the upregulation of other p53-dependent genes, enhancing apoptosis. uni.lunih.gov This p53-mediated apoptosis appears to be a direct consequence of intracellular reactive oxygen species accumulation and subsequent DNA damage. nih.gov

Reactive Oxygen Species (ROS)

Pemetrexed treatment has been demonstrated to induce the generation of reactive oxygen species (ROS) in various cancer cell lines, including malignant mesothelioma and NSCLC. nih.govresearchgate.netfrontiersin.org This increase in intracellular ROS contributes significantly to the drug's apoptotic activity. The elevated ROS levels lead to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. nih.gov The combination of pemetrexed with other agents, such as simvastatin, has been shown to markedly increase ROS generation compared to either drug alone, resulting in potentiated apoptotic activity. nih.gov This effect can be reversed by pretreatment with antioxidants like N-acetylcysteine (NAC), confirming the critical role of ROS in mediating the cytotoxic effects of pemetrexed. nih.gov In some contexts, pemetrexed-induced ROS generation is also linked to the induction of cellular senescence, which can inhibit cancer progression. nih.gov

Table 3: Summary of Pemetrexed's Effects on Cellular Pathways

Cellular Pathway Cancer Type Key Mechanistic Findings Reference
PD-L1 Expression Non-Small Cell Lung Cancer Upregulates PD-L1 via mTOR/P70S6K and STAT3 pathways, enhancing sensitivity to immunotherapy. nih.govnih.gov
p53 Activation Non-Small Cell Lung Cancer, Melanoma Induces DNA damage, activating the ATM/p53 pathway and upregulating pro-apoptotic target genes. nih.govuni.lunih.gov

Quality Control and Regulatory Science in Research and Development of Pemetrexed D5 Diethyl Ester

Adherence to Good Manufacturing Practices (GMP) and Good Laboratory Practices (GLP) for Research Materials

While full GMP compliance is mandated for final drug products, the principles of GMP and GLP are integral to the quality management of research and development intermediates like Pemetrexed-d5 Diethyl Ester. ndgcs.comgmpinsiders.com Adherence to these practices ensures that research materials are of consistent quality, and that the data generated from their use is reliable and reproducible. gmpinsiders.com This is particularly crucial for reference standards and isotopically labeled compounds used in analytical and bioanalytical assays.

Reference standards are pivotal in pharmaceutical R&D for the validation of analytical methods, quality control testing, and stability studies. synzeal.compharmaffiliates.com For a specialized intermediate like this compound, which often serves as an internal standard in bioanalytical studies, specific standards apply.

Purity and Characterization : Deuterated standards must be of high isotopic and chemical purity. europa.eueuropa.eu Suppliers of this compound for research purposes typically provide a detailed Certificate of Analysis (CoA). lgcstandards.comscbt.com This document confirms the compound's identity and purity, which are established through various analytical techniques. lgcstandards.com The CoA for a high-quality deuterated standard will include information on its isotopic enrichment, chemical purity, and the concentration of any unlabeled analyte. europa.eu

Traceability : The reference standards used should be traceable to certified materials, such as those from pharmacopoeias (e.g., USP, EP) where available. pharmaffiliates.comlgcstandards.com For custom-synthesized compounds like this compound, traceability is established through comprehensive documentation of the synthesis and purification process. lgcstandards.com

Handling and Storage : GLP guidelines emphasize the importance of controlled handling, storage, and use of test and reference substances to maintain their integrity and stability throughout their lifecycle. gmpinsiders.com The CoA will typically specify the recommended storage conditions for this compound. lgcstandards.comnalam.ca

Comprehensive documentation is a cornerstone of both GLP and GMP, ensuring that every step of the research and development process is traceable and reproducible. ndgcs.comki.se

Traceability : This refers to the ability to track the history, application, and location of a substance or process through documented records. zamann-pharma.comqarmainspect.com For this compound, this means maintaining a complete record from the procurement of starting materials, through synthesis and purification, to its use in analytical assays. nih.govresearchgate.net

Documentation Practices : Key documentation for a research intermediate includes:

Batch Records : Detailed records of the synthesis and purification process for each batch of this compound.

Certificate of Analysis (CoA) : As mentioned, this provides a summary of the quality control testing and results for a specific batch. synzeal.com

Standard Operating Procedures (SOPs) : Written procedures for all critical processes, including synthesis, purification, analytical testing, and handling, to ensure consistency. gmpinsiders.com

Audit Trails : For electronic records, audit trails capture all changes made, including who made the change and when. zamann-pharma.com

A summary of key documentation requirements is presented in the table below.

Document TypePurposeKey Information Included
Batch Manufacturing Record To provide a detailed account of the synthesis and purification process for a specific batch.Starting material sources, reaction conditions, purification steps, yields.
Certificate of Analysis (CoA) To certify the quality and purity of the final compound.Identity, purity (chemical and isotopic), residual solvents, storage conditions.
Standard Operating Procedures (SOPs) To ensure that all procedures are performed consistently and in accordance with established protocols. gmpinsiders.comStep-by-step instructions for synthesis, analysis, and handling.
Analytical Method Validation Reports To demonstrate that the analytical methods used for quality control are suitable for their intended purpose. slideshare.netData on specificity, linearity, accuracy, precision, and robustness.
Stability Study Protocols and Reports To determine the shelf-life and appropriate storage conditions for the compound. ich.orgStudy design, analytical methods used, and stability data over time.

Method Validation for Analytical Procedures in Research Contexts

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. slideshare.net For research involving this compound, this is guided by the International Council for Harmonisation (ICH) guidelines and specific recommendations for bioanalytical methods. europa.euslideshare.net

The ICH Q2(R1) and the newer Q2(R2) guidelines provide a comprehensive framework for validating analytical procedures. europa.euich.org These guidelines are applicable to the analytical methods used to assess the quality of this compound. The key validation parameters include:

Specificity : The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. ich.org For this compound, this means distinguishing it from its unlabeled counterpart, Pemetrexed (B1662193), and any potential impurities or degradation products. ich.org

Linearity : The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org

Accuracy : The closeness of the test results obtained by the method to the true value. ich.org

Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is usually expressed at three levels: repeatability, intermediate precision, and reproducibility. ich.org

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. slideshare.net

The following table summarizes the typical acceptance criteria for these validation parameters in a research context, based on ICH guidelines.

Validation ParameterAcceptance Criteria (Typical)
Specificity The method should be able to differentiate the analyte from related substances and impurities. ich.org
Linearity Correlation coefficient (r²) ≥ 0.99. ich.org
Accuracy Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ). europa.eu
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). europa.eu
Robustness No significant impact on results from small, deliberate changes in method parameters.

When this compound is used as an internal standard in bioanalytical methods (e.g., LC-MS/MS), specific validation guidelines from regulatory bodies like the FDA and EMA apply. europa.eueuropa.eunalam.ca These guidelines address the unique aspects of using stable isotope-labeled (SIL) standards.

Isotopic Purity and Stability : It is crucial to ensure the high isotopic purity of the SIL standard and to confirm that no isotopic exchange reactions occur during sample processing and analysis. europa.eu The presence of any unlabeled analyte in the SIL standard should be checked and its potential impact evaluated. europa.eu

Matrix Effects : The effect of the biological matrix on the ionization of the analyte and the internal standard must be assessed to ensure that it does not affect the accuracy and precision of the method. europa.eu

Selectivity : The method must be able to differentiate the analyte and the internal standard from endogenous components in the biological matrix. europa.eu

Stability : The stability of the analyte and the internal standard must be evaluated in the biological matrix under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage. ich.org

Future Research Directions and Innovative Applications of Pemetrexed D5 Diethyl Ester

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of isotopically labeled compounds like Pemetrexed-d5 Diethyl Ester is often complex and resource-intensive. Future research is geared towards developing more efficient, cost-effective, and environmentally benign synthetic methodologies.

The principles of green chemistry are increasingly being applied to the synthesis of deuterated compounds to minimize environmental impact and improve safety. researchgate.netscielo.org.mx A primary focus is the replacement of harsh or hazardous reagents with more sustainable alternatives. For instance, traditional methods may rely on expensive and difficult-to-handle deuterium (B1214612) gas (D2). Modern, greener approaches prioritize the use of heavy water (D2O) as an inexpensive and safe deuterium source. nih.gov

Catalytic systems are central to these green methods. Research into heterogeneous catalysts, such as palladium on carbon (Pd/C) combined with aluminum in D2O, has shown promise for facilitating selective hydrogen-deuterium (H-D) exchange reactions under environmentally benign conditions. nih.gov These methods can reduce the generation of harmful byproducts. researchgate.net Future work on this compound could involve adapting such catalytic systems to introduce deuterium atoms onto the precursor molecules with high selectivity and efficiency. Continuous flow chemistry is another promising avenue, offering enhanced reaction control, improved safety, and scalability for deuteration reactions. colab.wsnih.govresearchgate.net

Table 1: Comparison of Traditional vs. Green Deuteration Methods

AspectTraditional Deuteration MethodsGreen Chemistry Approaches
Deuterium SourceDeuterium gas (D2), deuterated metal hydrides (e.g., LiAlD4)Heavy water (D2O), deuterated formic acid
CatalystsOften require stoichiometric, hazardous reagentsHeterogeneous catalysts (e.g., Pd/C, Pt), reusable enzymes
Reaction ConditionsCan involve harsh temperatures, high pressures, and strong bases/acidsMilder conditions (lower temperature/pressure), aqueous media
ByproductsMay produce significant hazardous wasteMinimal and often non-harmful byproducts
EfficiencyCan have lower atom economyHigher atom economy and efficiency through catalytic cycles

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, aqueous conditions, making it a highly sustainable approach. nih.gov The development of chemoenzymatic routes for synthesizing this compound could provide significant advantages over purely chemical methods. Enzymes, such as dehydrogenases, can facilitate the stereoselective introduction of deuterium, which is particularly valuable when creating chiral centers. researchgate.net

Advanced Analytical Techniques for Characterization and Impurity Profiling

The rigorous characterization of this compound is essential to ensure its quality, purity, and isotopic enrichment. Advanced analytical techniques are crucial for identifying and quantifying the active compound and any potential impurities.

High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed analysis of deuterated compounds and their impurities. americanpharmaceuticalreview.comsterlingpharmasolutions.com Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and any related substances. americanpharmaceuticalreview.comstrath.ac.uk This capability is critical for distinguishing between the desired deuterated compound and potential process impurities, such as under-deuterated isotopologues (e.g., d4, d3 versions) or non-deuterated Pemetrexed (B1662193) Diethyl Ester.

The high sensitivity and selectivity of HRMS, particularly when coupled with liquid chromatography (LC-HRMS), allow for the detection and structural elucidation of trace-level impurities that might otherwise go unnoticed. sterlingpharmasolutions.com Tandem mass spectrometry (MS/MS) experiments on an HRMS platform can further provide fragmentation data to pinpoint the location of deuterium atoms and characterize the structure of unknown impurities. americanpharmaceuticalreview.comnih.gov Future research will leverage these capabilities to develop robust analytical methods for the quality control of this compound, ensuring high isotopic purity and chemical integrity. nih.gov

To support the development and eventual manufacturing of this compound, high-throughput analytical methods are necessary. Automated analytical platforms that integrate sample preparation, separation, and detection can significantly accelerate the analysis of multiple samples, which is crucial during process optimization and quality control. mdpi.com

Exploring Further Mechanistic Insights in Pre-clinical Models

The primary rationale for deuterating drugs is to leverage the kinetic isotope effect (KIE), where the heavier C-D bond is stronger and broken more slowly by metabolic enzymes than a C-H bond. nih.gov This can lead to reduced metabolic clearance, increased drug exposure, and potentially an improved therapeutic window. nih.govucsb.edu

Future preclinical research will focus on directly comparing the metabolic fate of Pemetrexed-d5 with its non-deuterated counterpart in various in vitro and in vivo models. Stable isotope-resolved metabolomics can be used to trace the metabolic pathways and identify any shifts in metabolite formation resulting from deuteration. nih.gov These studies would aim to confirm whether deuteration at the specified positions on the pemetrexed molecule successfully blocks or slows down key metabolic pathways, particularly those mediated by cytochrome P450 (CYP) enzymes. Investigating the interaction of Pemetrexed-d5 with its target enzymes, such as thymidylate synthase, will also be crucial to ensure that the structural modification does not negatively impact its pharmacodynamic activity. nih.govnih.govcancernetwork.com These mechanistic insights are vital for validating the therapeutic hypothesis behind the development of Pemetrexed-d5.

Table 2: Investigational Goals of Preclinical Studies for Pemetrexed-d5

Research AreaObjectiveKey Questions to AddressPotential Outcome
Pharmacokinetics (PK)To compare the absorption, distribution, metabolism, and excretion (ADME) of Pemetrexed-d5 vs. Pemetrexed.Does deuteration reduce metabolic clearance? Is systemic exposure (AUC) increased? Is the half-life extended?Confirmation of an improved PK profile, potentially allowing for lower or less frequent dosing.
Metabolic ProfilingTo identify and quantify metabolites and determine if deuteration alters metabolic pathways.Is the formation of specific metabolites reduced or eliminated? Are novel metabolic pathways engaged?Reduced formation of potentially toxic or inactive metabolites, leading to an improved safety profile.
Pharmacodynamics (PD)To ensure Pemetrexed-d5 retains its inhibitory activity against target enzymes (e.g., thymidylate synthase).Is the binding affinity and inhibitory potency of Pemetrexed-d5 comparable to Pemetrexed?Validation that deuteration does not compromise the drug's mechanism of action.
In Vivo EfficacyTo compare the anti-tumor activity of Pemetrexed-d5 and Pemetrexed in animal models of cancer.Does the potentially improved PK profile of Pemetrexed-d5 translate to superior efficacy or an enhanced therapeutic index?Demonstration of improved therapeutic benefit in a preclinical setting.

Deeper Understanding of Intracellular Fate Using Advanced Imaging Techniques

Future research can greatly benefit from the use of advanced imaging techniques to elucidate the intracellular journey of this compound. Techniques such as Confocal Raman microscopy offer a non-invasive and label-free method to trace the distribution of anticancer drugs within living cells. researchgate.net This could provide high spatial resolution images of the compound's localization in different cellular compartments.

Another promising avenue is mass spectrometry imaging (MSI), a powerful tool for investigating the molecular distribution of metabolites, lipids, and drugs without the need for labeling. mdpi.com MSI could be employed to map the spatial distribution of this compound and its metabolites within tissues, offering insights into its accumulation in tumor cells versus healthy cells. nih.govbham.ac.uk The distinct mass of the deuterated analog would facilitate its detection and differentiation from endogenous molecules.

Furthermore, multiphoton fluorescence anisotropy microscopy could be adapted to measure and map the drug-target engagement in real-time at a subcellular level, provided a fluorescently labeled version of the compound is synthesized. researchgate.net These advanced imaging approaches would provide a more comprehensive understanding of the compound's pharmacokinetics at the cellular level.

Illustrative Data on Advanced Imaging Techniques:

Imaging Technique Potential Application for this compound Expected Insights
Confocal Raman Microscopy Label-free tracking in living cells Real-time intracellular distribution and localization in organelles
Mass Spectrometry Imaging (MSI) Spatial mapping in tissue sections Visualization of drug and metabolite distribution in tumors and surrounding tissues

Integration with "Omics" Technologies (e.g., Metabolomics, Proteomics) in Cell Line Studies

The integration of this compound with "omics" technologies, such as metabolomics and proteomics, holds significant potential for cancer research. nih.govuni-halle.de As a stable isotope-labeled compound, it can serve as a valuable tool in mass spectrometry-based studies to trace the metabolic fate of Pemetrexed. mdpi.com

In metabolomics, this compound can be used to study the effects of the drug on various metabolic pathways. mdpi.com By tracking the incorporation of the deuterated label into downstream metabolites, researchers can gain a more precise understanding of how Pemetrexed alters cellular metabolism. mdpi.com This could help in identifying biomarkers of drug response or resistance.

In the realm of proteomics, this compound can be utilized to investigate the drug's impact on protein expression and function. mdpi.com Proteomic profiling of cells treated with this compound can reveal changes in the levels of proteins involved in the drug's mechanism of action, resistance, or off-target effects. This information can be crucial for understanding the complex cellular response to the drug.

Potential "Omics" Applications:

"Omics" Field Application with this compound Research Goal
Metabolomics Isotope tracing studies in cancer cell lines To map the metabolic fate of the drug and identify affected pathways

Potential for Derivatization to Explore New Research Tools

Synthesis of Novel Labeled Analogs for Specific Research Applications

The structure of this compound provides a foundation for the synthesis of a variety of novel labeled analogs tailored for specific research needs. The ester group can be modified to introduce different functionalities, and the deuterated core serves as a stable isotopic label for mass spectrometry-based detection.

For instance, the synthesis could focus on creating photoaffinity probes by incorporating a photoreactive group. Such probes, upon photoactivation, would covalently bind to target proteins, enabling their identification and characterization. Another direction could be the development of fluorescently tagged analogs for use in high-resolution microscopy and flow cytometry to visualize the drug's uptake and subcellular localization.

Examples of Potential Labeled Analogs:

Analog Type Incorporated Feature Potential Research Application
Photoaffinity Probe Photoreactive group (e.g., benzophenone) Identification of direct protein targets and binding partners
Fluorescent Analog Fluorophore (e.g., FITC, rhodamine) Live-cell imaging of drug uptake and distribution

Conjugation for Targeted Delivery in Experimental Systems

This compound can be chemically conjugated to various moieties to facilitate targeted delivery in preclinical experimental models. This approach aims to increase the concentration of the drug at the tumor site while minimizing exposure to healthy tissues.

One promising strategy is the conjugation of the compound to ligands that bind to receptors overexpressed on cancer cells, such as folate receptors. acs.org Given that Pemetrexed is a folate analog, this could enhance its selective uptake by tumor cells. acs.org

Another avenue of exploration is the incorporation of this compound into nanoparticle-based drug delivery systems. frontiersin.orgfrontiersin.orgnewcastle.edu.aunih.gov These nanoparticles can be engineered to have specific sizes and surface properties to improve their circulation time and tumor accumulation. frontiersin.org They can also be functionalized with targeting ligands for active tumor targeting. frontiersin.orgnih.gov The use of a deuterated analog in these studies would allow for precise quantification of the delivered drug in tissues using mass spectrometry.

Illustrative Conjugation Strategies:

Conjugation Approach Targeting Moiety/Delivery System Potential Advantage in Experimental Models
Ligand-Drug Conjugate Folic Acid Enhanced uptake by folate receptor-positive cancer cells acs.org
Nanoparticle Encapsulation Liposomes, Polymeric Nanoparticles science.gov Improved pharmacokinetics and passive tumor targeting (EPR effect)

Q & A

Basic: What synthetic strategies ensure high isotopic purity of Pemetrexed-d5 Diethyl Ester?

Methodological Answer:
Deuterium incorporation typically involves catalytic exchange or custom synthesis using deuterated precursors (e.g., D₂O, deuterated alcohols). Purification steps require reverse-phase HPLC with mass spectrometry (LC-MS) to monitor isotopic purity (>98%) and nuclear magnetic resonance (¹H/²H NMR) to confirm deuteration sites. Ensure reaction inertness to prevent protium back-exchange, and validate purity using orthogonal methods (e.g., isotopic ratio MS) .

Advanced: How to resolve discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?

Methodological Answer:
Contradictions often arise from pharmacokinetic factors (e.g., metabolic stability, tissue penetration) or model-specific variables (e.g., cell line vs. tissue heterogeneity). Design cross-validation experiments:

  • Compare metabolite profiles using LC-MS in both models.
  • Adjust dosing regimens to account for bioavailability differences.
  • Use knockout animal models to isolate enzymatic pathways (e.g., folylpolyglutamate synthase). Statistical meta-analysis of replicated studies can identify confounding variables .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:
Essential techniques include:

  • High-resolution LC-MS : To confirm molecular weight (Δ <2 ppm) and deuterium incorporation.
  • ²H NMR : To verify deuteration at specific positions (e.g., diethyl ester groups).
  • Isotopic enrichment analysis : Use isotope ratio MS or ¹³C-DEPT NMR to rule out isotopic dilution.
    Document all parameters (e.g., column type, mobile phase) for reproducibility, adhering to journal guidelines .

Advanced: What experimental frameworks optimize stability studies of this compound under varying pH and temperature?

Methodological Answer:
Adopt a factorial design to test:

  • pH ranges : 1.2 (gastric) to 7.4 (physiological) using buffered solutions.
  • Temperature : 4°C (storage) to 40°C (accelerated degradation).
    Monitor degradation via LC-MS for parent compound loss and impurity formation (e.g., hydrolyzed derivatives). Use Arrhenius kinetics to predict shelf-life and validate with real-time stability data. Include controls for deuterium retention under stress conditions .

Basic: How to quantify this compound in biological matrices while minimizing matrix effects?

Methodological Answer:

  • Sample preparation : Use protein precipitation (acetonitrile) or solid-phase extraction to remove interferents.
  • Internal standards : Deuterated analogs (e.g., Pemetrexed-d8) correct for ionization variability in LC-MS.
  • Calibration curves : Prepare in matching biological matrix (e.g., plasma) to account for matrix suppression/enhancement. Validate accuracy (85–115%) and precision (RSD <15%) per ICH guidelines .

Advanced: How to address deuterium loss observed during metabolic assays of this compound?

Methodological Answer:
Deuterium exchange may occur via enzymatic activity (e.g., esterases) or pH-dependent hydrolysis. Mitigation strategies:

  • Isotope tracing : Use ²H-labeled controls to track loss pathways.
  • Enzyme inhibition : Pre-treat samples with esterase inhibitors (e.g., PMSF).
  • Stable isotope analogs : Synthesize derivatives with deuterium in non-labile positions (e.g., aromatic rings). Correlate findings with computational models (e.g., molecular dynamics simulations of bond stability) .

Basic: What literature search strategies identify peer-reviewed studies on this compound?

Methodological Answer:

  • Databases : PubMed, Web of Science, and Reaxys.
  • Search terms : Combine synonyms (e.g., “Pemetrexed-d5,” “Diethyl Ester deuterated”) with MeSH terms like “Isotope Labeling/methods” or “Antimetabolites, Antineoplastic/chemistry.”
  • Filters : Apply “tox” in PubMed for toxicity studies; use citation tracking to locate foundational papers. Exclude non-peer-reviewed sources (e.g., patents, conference abstracts) .

Advanced: How to design a pharmacokinetic study comparing this compound with its non-deuterated counterpart?

Methodological Answer:

  • Crossover design : Administer both compounds to the same subjects to reduce inter-individual variability.
  • Tracer techniques : Use stable isotope-labeled internal standards for precise quantification.
  • Compartmental modeling : Analyze deuterium’s impact on absorption/distribution parameters (e.g., Vd, CL). Validate with bootstrap resampling to assess model robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.